Home > Products > Building Blocks P6424 > Cefovecin sodium
Cefovecin sodium - 141195-77-9

Cefovecin sodium

Catalog Number: EVT-263467
CAS Number: 141195-77-9
Molecular Formula: C17H19N5NaO6S2
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefovecin sodium is a third-generation cephalosporin antibiotic. [, , , ] It is classified as a β-lactam antibiotic, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [, , , , ] In scientific research, cefovecin sodium serves as a valuable tool for studying bacterial infections and evaluating novel antimicrobial therapies.

Future Directions
  • Species-Specific Pharmacokinetics: Further research is necessary to fully understand the pharmacokinetic properties of cefovecin sodium in a wider range of species, including exotic animals and wildlife. [, , ] This knowledge is crucial for determining appropriate dosage regimens and ensuring treatment efficacy.
  • Emerging Resistance: Continuous monitoring of bacterial susceptibility to cefovecin sodium is essential to track the emergence and spread of antibiotic resistance. [] Research focusing on strategies to combat antibiotic resistance is critical for preserving the effectiveness of this drug.

Cefadroxil

Relevance: Cefadroxil served as an active comparator to cefovecin sodium in a clinical trial investigating the efficacy and safety of cefovecin sodium in treating skin infections in cats []. The study demonstrated that a single subcutaneous injection of cefovecin sodium was as effective as a 14-day course of oral cefadroxil for treating abscesses and infected wounds. This finding highlights the potential advantage of cefovecin sodium's long-acting properties, offering a convenient alternative to frequent dosing.

Ceftriaxone

Relevance: Similar to cefadroxil, ceftriaxone was utilized as a comparator to assess the efficacy of cefovecin sodium, in this instance, for managing bacterial lower respiratory disease in shelter dogs []. The study's objective was to evaluate the clinical and bacteriological outcomes of both treatments. While the specific findings comparing cefovecin sodium to ceftriaxone are not elaborated upon in the provided abstract, the inclusion of ceftriaxone as a comparator underscores the interest in comparing cefovecin sodium's efficacy to established treatment options for bacterial infections.

Source and Classification

Cefovecin sodium is derived from the natural penicillin structure but has been chemically modified to enhance its stability and efficacy against a broader spectrum of bacteria. It belongs to the cephalosporin class of antibiotics, which are known for their effectiveness against Gram-positive and Gram-negative bacteria. The compound is typically marketed under the brand name Convenia.

Synthesis Analysis

The synthesis of cefovecin sodium involves multiple steps, starting from penicillin G. A notable method includes the reaction of a tetrahydrofuran cephem compound with a methoxyimino compound. The process can be summarized as follows:

  1. Formation of Intermediate Compounds: The initial step involves converting penicillin G into a suitable intermediate that can undergo further transformations.
  2. Key Chemical Transformations: This includes various reactions such as oxidation, reduction, and substitution reactions, where reagents like mesyl chloride and DIPEA (N,N-Diisopropylethylamine) are commonly used.
  3. Final Hydrolysis: The final stages involve hydrolysis to remove protective groups, yielding cefovecin sodium in its active form.

The synthesis process is described in detail in patent literature, highlighting the efficiency and conditions required for each step .

Molecular Structure Analysis

Cefovecin sodium has a complex molecular structure characterized by a beta-lactam ring, which is essential for its antibacterial activity. The molecular formula is C17H18N4O5SC_{17}H_{18}N_{4}O_{5}S, and it has a molecular weight of approximately 378.41 g/mol.

Structural Features

  • Beta-Lactam Ring: This core structure is critical for the antibiotic's function, allowing it to bind effectively to penicillin-binding proteins.
  • Thiazole Ring: Present in the side chain, contributing to the compound's stability and spectrum of activity.
  • Amine Group: Enhances solubility and bioavailability.

X-ray powder diffraction studies indicate that cefovecin sodium exhibits properties consistent with an amorphous material, which may influence its solubility and absorption characteristics .

Chemical Reactions Analysis

Cefovecin sodium participates in various chemical reactions that can modify its structure and activity:

  • Oxidation and Reduction: These reactions can alter functional groups on the cefovecin molecule, potentially impacting its antibacterial efficacy.
  • Substitution Reactions: Involves replacing specific atoms or groups within the molecule, which can lead to variations in activity or stability.
  • Hydrolysis: A crucial reaction during synthesis where protective groups are removed to yield the active form of cefovecin sodium.

These reactions are important for both the synthesis process and potential modifications for improved therapeutic effects.

Mechanism of Action

Cefovecin sodium exerts its antibacterial effects primarily by binding to penicillin-binding proteins located in the bacterial cell wall. This binding inhibits the transpeptidation process essential for cross-linking peptidoglycan chains, leading to:

  • Inhibition of Cell Wall Synthesis: Disruption of peptidoglycan formation weakens the bacterial cell wall.
  • Bacterial Lysis: Weakened cell walls result in osmotic instability, causing bacterial cells to burst.

The pharmacokinetics of cefovecin sodium indicate rapid absorption following subcutaneous administration, with effects lasting up to 14 days post-treatment .

Physical and Chemical Properties Analysis

Cefovecin sodium possesses several notable physical and chemical properties:

These properties are crucial for ensuring effective delivery and therapeutic outcomes in veterinary applications .

Applications

Cefovecin sodium is primarily utilized in veterinary medicine for:

  • Treatment of Skin Infections: Particularly effective against superficial pyoderma caused by susceptible strains of bacteria.
  • Post-Surgical Prophylaxis: Used to prevent infections following surgical procedures in companion animals.

Its long duration of action allows for less frequent dosing compared to other antibiotics, improving compliance among pet owners .

Introduction to Cefovecin Sodium

Chemical Classification and Structural Properties of Cefovecin Sodium

Cefovecin sodium (chemical name: sodium (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) belongs to the cephalosporin class of β-lactam antibiotics [1] [4]. Its molecular formula is C₁₇H₁₈N₅NaO₆S₂, with a molar mass of 475.47 g/mol [4] [5]. The compound features a distinctive 1,3-thiazole ring and tetrahydrofuran moiety that contribute to its extended spectrum and pharmacokinetic profile.

The molecular structure incorporates an aminothiazolyl methoxyimino side chain at position C7—a characteristic feature of third-generation cephalosporins that enhances stability against β-lactamases [1] [2]. The sodium salt formation at the carboxylic acid group (position C2) significantly improves water solubility (≥125 mg/mL in aqueous solutions) compared to the parent compound, facilitating subcutaneous administration [5]. Stereochemical configurations at positions C6, C7, and C8 are critical for antibacterial activity, with the (6R,7R) configuration enabling optimal binding to penicillin-binding proteins in bacterial cell walls [1].

Table 1: Key Structural Properties of Cefovecin Sodium

PropertySpecification
IUPAC NameSodium (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Molecular FormulaC₁₇H₁₈N₅NaO₆S₂
CAS Number141195-77-9
Molar Mass475.47 g/mol
Solubility (H₂O)≥125 mg/mL (262.90 mM) at 25°C
SMILES Notation[Na+].[H][C@@]12SC=C([C@@H]3CCCO3)C(=O)N1C(=O)[C@H]2NC(=O)C(=N\OC)\C1=CSC(N)=N1
Protein Binding Capacity98.5% (dogs), 99.8% (cats)

The extended plasma half-life in companion animals (133 hours in dogs, 166 hours in cats) results from exceptionally high plasma protein binding (>98%), predominantly to albumin, which creates a reservoir effect and enables sustained release of the active compound [1] [7]. This structural characteristic distinguishes cefovecin from earlier cephalosporins and underpins its prolonged antimicrobial activity.

Historical Development and Approval in Veterinary Medicine

The development of cefovecin sodium emerged from the need for long-acting antimicrobial formulations to address compliance challenges in veterinary practice. Pfizer Animal Health (now Zoetis) spearheaded its development through an extensive preclinical program (1999-2003) that evaluated over 2,600 clinical isolates across Europe and the United States [2]. These investigations demonstrated potent in vitro activity against major pathogens, with MIC₉₀ values of 0.25 μg/mL against Staphylococcus intermedius, 1.0 μg/mL against Escherichia coli, and 0.06 μg/mL against Pasteurella multocida [2].

The compound received its first regulatory authorization in the European Union in June 2006 under the trade name Convenia, based on efficacy studies showing clinical resolution rates of 92.4% in canine skin infections and 96.8% in feline skin infections [1] [9]. The United States Food and Drug Administration (FDA) followed with approval in June 2008, making cefovecin the first single-dose injectable antibiotic approved for companion animals in the American market [1] [10]. This approval pathway involved multicenter field efficacy studies across Europe (France, Germany, Spain, United Kingdom) and the United States, establishing its therapeutic equivalence to multi-day dosing regimens with older cephalosporins for skin and soft tissue infections [2].

Table 2: Regulatory Approval Timeline for Cefovecin Sodium

YearJurisdictionApproving BodyIndications
2006European UnionEuropean Medicines Agency (EMA)Skin infections in cats (Pasteurella multocida) and dogs (Staphylococcus intermedius, Streptococcus canis)
2008United StatesFood and Drug Administration (FDA)Skin and soft tissue infections in dogs and cats

Post-approval research has expanded understanding of its applications beyond dermatological indications. A 2023 study demonstrated potential efficacy against bacterial lower respiratory tract infections in shelter dogs, though with notable limitations (68.75% efficacy compared to 100% for ceftriaxone in controlled settings) [6]. This application remains off-label in most jurisdictions but reflects ongoing exploration of its therapeutic spectrum within veterinary medicine.

Role in Antimicrobial Stewardship and One Health Initiatives

Cefovecin sodium occupies a complex position within antimicrobial stewardship frameworks and the One Health paradigm, which recognizes the interconnectedness of human, animal, and environmental health [3]. Its extended-release properties offer stewardship advantages by ensuring complete therapeutic courses through single-dose administration, eliminating risks associated with owner non-compliance during multi-day oral antibiotic regimens [1] [6]. This is particularly valuable in shelter medicine and feral cat management programs where individual dosing is impractical [6].

However, the pharmacokinetic properties that confer clinical benefits also raise significant resistance concerns. Extended subtherapeutic plasma concentrations after clinical resolution create selective pressure favoring resistant bacterial populations [1] [3]. Research indicates detectable plasma concentrations persist for approximately 65 days in dogs and 77 days in cats following a single therapeutic dose [1], during which time the subinhibitory concentrations may promote horizontal gene transfer of resistance determinants [3].

Table 3: Resistance Considerations in Cefovecin Use

ConcernMechanismOne Health Implication
Prolonged subtherapeutic levelsExtended elimination half-life (5.5 days dogs, 6.9 days cats)Selective pressure on commensal bacteria in treated animals and environment
Cross-resistance potentialShared β-lactam resistance mechanisms with human-critical cephalosporinsCompromised efficacy of third-generation cephalosporins in human medicine
Environmental persistenceExcretion unchanged in urine/bile (30-50% of administered dose)Waterway contamination via veterinary wastewater; selection of resistant environmental bacteria

Cefovecin's classification as a third-generation cephalosporin places it among the World Health Organization's Critically Important Antimicrobials (CIA) for human medicine, necessitating rigorous stewardship [3]. The emergence of extended-spectrum β-lactamase (ESBL) producing pathogens in companion animals directly threatens human health through zoonotic transmission and environmental contamination [3] [6]. Clinical studies have documented concerning resistance patterns, including in vitro resistance in 31.25% of Bordetella bronchiseptica isolates from shelter dogs treated with cefovecin [6].

Responsible use guidelines emphasize:

  • Culture-guided prescription - Reserve empirical use for situations where diagnostic testing is unavailable, based on local susceptibility patterns [6]
  • First-line alternatives - Prioritize narrow-spectrum agents like amoxicillin-clavulanate for susceptible infections [3]
  • Infection control focus - Implement environmental decontamination and isolation protocols in shelter settings to reduce transmission [6]
  • Global coordination - Align veterinary prescribing with national action plans implementing WHO's Global Action Plan on Antimicrobial Resistance [3]

International regulatory frameworks increasingly reflect these concerns. The European Medicines Agency categorizes cefovecin under "Restrict" in its antimicrobial classification system, requiring justification of use over alternative antimicrobials [3]. This approach preserves its clinical value while mitigating ecological impacts, exemplifying the integrated surveillance and stewardship approaches fundamental to One Health initiatives addressing antimicrobial resistance across species and ecosystems [3].

Properties

CAS Number

141195-77-9

Product Name

Cefovecin sodium

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C17H19N5NaO6S2

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/b21-10-;/t9-,11+,15+;/m0./s1

InChI Key

KFMRMRJGHFUFOV-VQWMGBAQSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+]

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (1:1); [6R-[3(S*),6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]am

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O.[Na]

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.